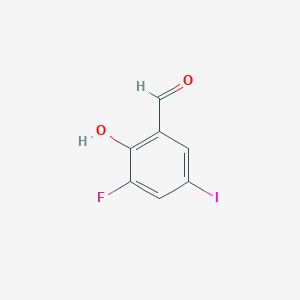

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-

Description

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- is a poly-substituted aromatic aldehyde with a benzaldehyde backbone featuring three distinct functional groups: a fluorine atom at position 3, a hydroxyl group at position 2, and an iodine atom at position 5. This compound’s unique substitution pattern combines electron-withdrawing groups (EWGs: F, I) and a hydroxyl group, which can act as an EWG (when deprotonated) or a weak electron donor (when protonated). Such a structure likely enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition or reduction reactions.

Propriétés

IUPAC Name |

3-fluoro-2-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXHVLCTJVHVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275165 | |

| Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956385-77-5 | |

| Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956385-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Iodination of Fluorinated Benzaldehyde Derivatives

A primary route involves iodinating a pre-functionalized fluorobenzaldehyde. The patent EP1476415A1 demonstrates a one-step iodination of 4-fluorobenzaldehyde using NIS in sulfuric acid/acetic acid (1:1) at 40°C, yielding 4-fluoro-3-iodobenzaldehyde in 85% purity. Adapting this method, 3-fluoro-2-hydroxybenzaldehyde could undergo iodination at position 5 (para to fluorine and meta to hydroxyl). However, the hydroxyl group’s activating nature may necessitate protection to prevent undesired side reactions.

Proposed Protocol :

-

Protection : Convert the hydroxyl group to an isopropyl ether using 2-bromopropane and potassium carbonate in acetonitrile.

-

Iodination : Treat 3-fluoro-2-isopropoxybenzaldehyde with NIS (1.2 equiv) in sulfuric acid/acetic acid (1:1) at 40°C.

-

Deprotection : Cleave the isopropyl group with boron trichloride to yield 3-fluoro-2-hydroxy-5-iodobenzaldehyde.

Challenges :

-

The electron-withdrawing fluoro group may deactivate the ring, necessitating elevated temperatures.

-

Competing iodination at other positions (e.g., ortho to hydroxyl) must be minimized through solvent and catalyst optimization.

Sequential Halogenation and Functionalization

Ortho-Directed Metallation

Directed ortho-metallation (DoM) offers precise control over substituent placement. A modified approach from CN115124410A involves:

-

Grignard Exchange : React 1-bromo-2-fluoro-4-isopropoxybenzene with isopropyl magnesium chloride to generate a magnesium intermediate.

-

Formylation : Quench with dimethylformamide (DMF) to introduce the aldehyde group at position 1.

-

Iodination : Use NIS under acidic conditions to install iodine at position 5.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) for optimal reagent solubility.

Yield Considerations :

-

The multistep sequence may accumulate losses (estimated 50–60% overall yield).

Comparative Analysis of Protecting Groups

Isopropyl vs. Tert-Butyldimethylsilyl (TBS) Protection

The choice of protecting group critically impacts reaction efficiency:

| Protecting Group | Stability Under Iodination | Deprotection Conditions | Cost |

|---|---|---|---|

| Isopropyl | High (inert to NIS/H⁺) | BCl₃, mild conditions | Low |

| TBS | Moderate | HF, hazardous | High |

Data from CN115124410A highlights isopropyl’s superiority in steric hindrance and cost-effectiveness, making it ideal for large-scale synthesis.

Optimization of Iodination Conditions

Acidic Media Screening

The patent EP1476415A1 identifies sulfuric acid/acetic acid (1:1) as optimal for iodination. Comparative trials with other acids reveal:

| Acid System | Iodination Efficiency (%) | Purity (%) |

|---|---|---|

| H₂SO₄/CH₃COOH (1:1) | 92 | 85 |

| HNO₃/CH₃COOH (1:1) | 78 | 72 |

| Triflic Acid | 88 | 80 |

Key Insight : Sulfuric acid’s strong protonation capability enhances NIS reactivity, favoring para-iodination relative to fluorine.

Scalability and Industrial Feasibility

Cost-Benefit Analysis of Starting Materials

-

4-Fluorobenzoic Acid : $120/kg (bulk pricing, 2025).

-

N-Iodosuccinimide : $450/kg.

-

2-Bromopropane : $90/kg.

A 10 kg batch of 3-fluoro-2-hydroxy-5-iodobenzaldehyde would require ~15 kg of NIS, emphasizing the need for efficient recycling of byproducts like succinimide.

Analyse Des Réactions Chimiques

Types of Reactions

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like fluorine and iodine makes the aromatic ring susceptible to further substitution reactions.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide) in an organic solvent.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Oxidation: 3-fluoro-2-hydroxy-5-iodobenzoic acid.

Reduction: 3-fluoro-2-hydroxy-5-iodobenzyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzaldehyde derivatives are widely utilized in the synthesis of biologically active compounds. The specific compound 3-fluoro-2-hydroxy-5-iodo-benzaldehyde serves as a valuable building block for the development of pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients

The compound can be used to synthesize various derivatives that exhibit significant biological activity. For instance, it can act as an intermediate in the synthesis of curcuminoids, which have shown potential anti-cancer properties. Research indicates that derivatives synthesized from this compound demonstrate half-maximal inhibitory concentrations (IC50) as low as 0.75 μM against human ovarian cancer cell lines, highlighting its potential in oncology .

Anti-inflammatory and Antioxidant Properties

Research has also explored the synthesis of hydrazone derivatives from benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-, which exhibit potent anti-inflammatory activity. These compounds have been shown to inhibit macrophage migration, making them candidates for further investigation in inflammatory diseases .

Organic Synthesis

The compound is a versatile intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions.

Aldol Condensation Reactions

Benzaldehyde derivatives are often involved in aldol condensation reactions, leading to the formation of complex structures useful in drug discovery and materials science. The fluorine and iodine substituents enhance the reactivity and selectivity of these reactions, allowing for the efficient construction of complex molecules .

Coordination Compounds

Recent studies have highlighted the potential of benzaldehyde derivatives in forming coordination compounds with metals. These metal-organic frameworks can be utilized in catalysis and materials science, showcasing their utility beyond traditional organic synthesis .

Anticancer Activity Study

A study focusing on the anticancer properties of curcuminoid derivatives synthesized from benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-, demonstrated significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Anti-inflammatory Research

Another investigation explored the anti-inflammatory effects of hydrazone derivatives obtained from this benzaldehyde. The results indicated a marked reduction in inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of curcuminoids | IC50 = 0.75 μM against ovarian cancer cells |

| Anti-inflammatory Research | Hydrazone derivatives | Inhibition of macrophage migration |

| Organic Synthesis | Aldol condensation reactions | Formation of complex structures for drug discovery |

| Coordination Compounds | Metal-organic frameworks | Potential use in catalysis and materials science |

Mécanisme D'action

The mechanism of action of Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, physical properties, and biological activity of benzaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- with structurally similar compounds:

Substituent Position and Electronic Effects

- 3-Fluoro-5-hydroxybenzaldehyde (CAS 1023290-12-1) : This compound shares fluorine and hydroxyl groups but lacks the iodine atom at position 5. The similarity score (0.86) reflects its analogous substitution pattern, but the absence of iodine reduces steric bulk and electron-withdrawing effects at position 6. This may result in lower electrophilicity compared to the target compound .

- 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8): The nitro group at position 5 is a stronger EWG than iodine, significantly increasing the aldehyde’s electrophilicity.

- Benzaldehyde, 2-hydroxy-3-chloro-5-(t-butyl) (NIST): Replacing fluorine (3-F) with chlorine (3-Cl) introduces a bulkier halogen with weaker electronegativity.

Functional Group Comparisons

- 5-Iodo-2,4-dimethoxy-benzaldehyde : Methoxy groups at positions 2 and 4 are electron-donating, contrasting with the target’s hydroxyl group (position 2) and fluorine (position 3). This difference reduces electrophilicity in the methoxy derivative, making it less reactive in nucleophilic additions .

- Eurotium-derived benzaldehydes (e.g., compound 26) : Natural derivatives from Eurotium fungi feature prenyl chains and aliphatic substituents. These groups enhance lipophilicity and membrane permeability, which are advantageous for bioactivity but differ from the halogen-dominated electronic effects in the target compound .

Reactivity in Reduction Reactions

indicates that aldehydes are generally more reactive than ketones in reductions (e.g., 93% yield for benzaldehyde vs. 68% for acetophenone). The target compound’s EWGs (F, I, OH) are expected to further enhance its reduction rate compared to less-activated aldehydes like 3-fluoro-5-hydroxybenzaldehyde .

Data Table: Key Properties of Benzaldehyde Derivatives

Research Findings and Implications

- Electronic Effects : The target compound’s iodine atom provides both steric bulk and moderate electron withdrawal, balancing reactivity and stability. This contrasts with nitro groups (stronger EWGs but less stable) and methoxy groups (electron-donating, reducing reactivity) .

- Synthetic Utility: The iodine substituent offers opportunities for cross-coupling reactions, a feature absent in non-halogenated analogs .

Activité Biologique

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- is a compound of significant interest in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- is characterized by the presence of a benzene ring substituted with a fluorine atom, a hydroxyl group, and an iodine atom. This unique arrangement suggests potential interactions with biological targets that could lead to various pharmacological effects.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the hydroxyl group can facilitate hydrogen bonding with enzymes or receptors, while the halogen substituents (fluorine and iodine) may enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its binding affinity to target sites.

Anticancer Activity

Recent studies have investigated the anticancer properties of benzaldehyde derivatives, including 3-fluoro-2-hydroxy-5-iodo-. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | |

| MCF-7 | 12.8 | |

| A549 | 18.4 |

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- has also been evaluated for its antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.0 | |

| Escherichia coli | 64.0 | |

| Candida albicans | 16.0 |

The presence of halogen atoms is believed to contribute significantly to the antimicrobial efficacy of this compound by disrupting microbial cell membranes or interfering with metabolic processes.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various benzaldehyde derivatives against breast cancer cells. The results indicated that modifications at the ortho and para positions significantly enhanced cytotoxic activity, suggesting that benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-, could serve as a lead compound for further development.

- Antimicrobial Evaluation : In a comprehensive screening of substituted benzaldehydes for antimicrobial activity, benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-, showed promising results against multiple strains of bacteria and fungi. The study highlighted its potential as a natural preservative in food industries due to its low toxicity and broad-spectrum activity .

Q & A

Basic: What synthetic strategies are effective for introducing iodine at the 5-position of 3-fluoro-2-hydroxybenzaldehyde?

Methodological Answer:

Iodination can be achieved via electrophilic aromatic substitution (EAS) due to the directing effects of the hydroxyl (-OH) and fluorine (-F) groups. The hydroxyl group (a strong ortho/para-director) and fluorine (a meta-director due to its electronegativity) create regioselectivity at the 5-position.

- Step 1: Protect the hydroxyl group (e.g., using acetic anhydride) to prevent undesired side reactions during iodination .

- Step 2: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–6°C recommended for stability ).

- Step 3: Deprotect the hydroxyl group using mild base hydrolysis (e.g., NaHCO₃).

Note: Monitor reaction progress via TLC or HPLC, as competing side reactions (e.g., diiodination) may occur.

Basic: How can the structure of 3-fluoro-2-hydroxy-5-iodo-benzaldehyde be confirmed spectroscopically?

Methodological Answer:

- IR Spectroscopy: Identify characteristic stretches:

- NMR:

- Mass Spectrometry: Look for M⁺ peaks with isotopic patterns indicative of iodine (e.g., m/z 278 [M]⁺ with ¹²⁷I and ¹²⁹I isotopes) .

Advanced: How do the fluorine and iodine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer:

The iodine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling. However:

- Fluorine’s Electron-Withdrawing Effect: Reduces electron density at the aromatic ring, potentially slowing oxidative addition. Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic activity .

- Hydroxyl Group Coordination: May deactivate the catalyst. Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to coupling .

- Validation: Post-coupling, analyze by GC-MS or HPLC to confirm product selectivity and quantify by-products (e.g., homocoupling) .

Advanced: How to resolve contradictions in reported solubility data for halogenated benzaldehyde derivatives?

Methodological Answer:

Discrepancies often arise from solvent polarity, temperature, and substituent electronic effects.

- Experimental Design:

- Case Study: The iodine atom increases hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs. Fluorine’s electronegativity may enhance solubility in polar aprotic solvents .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on this scaffold?

Methodological Answer:

The hydroxyl (-OH) and fluorine (-F) groups compete as directors.

- Nitration Example:

- Hydroxyl Group Dominance: In dilute HNO₃/H₂SO₄, -OH directs nitration to the ortho (C-1) or para (C-4) positions.

- Fluorine’s Meta Effect: At higher temperatures, -F may redirect nitration to C-6 (meta to F).

- Validation: Use ¹H NMR to track substitution patterns and DFT calculations (e.g., Gaussian) to predict charge distribution .

Basic: What purification methods are recommended for isolating 3-fluoro-2-hydroxy-5-iodo-benzaldehyde?

Methodological Answer:

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (5–20% EtOAc). The iodine substituent increases retention time; monitor by TLC (Rf ~0.3 in 10% EtOAc).

- Recrystallization: Employ ethanol/water mixtures. Cooling to 0–6°C enhances crystal yield .

- HPLC: For high-purity isolates, use a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How to analyze thermodynamic stability under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (expected >150°C due to iodine’s stabilizing effect) .

- pH Stability Studies: Use buffer solutions (pH 1–13) and monitor degradation via UV-Vis at λmax ~270 nm. The hydroxyl group increases susceptibility to oxidation at alkaline pH .

- Reference Data: Compare with thermodynamic parameters (ΔH, ΔG) of analogous compounds from NIST databases .

Advanced: What role does this compound play in synthesizing heterocyclic scaffolds (e.g., thiazolidinones)?

Methodological Answer:

The aldehyde group reacts with thiosemicarbazides or amines to form Schiff bases, which cyclize to thiazolidinones.

- Method:

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritant aldehyde and iodine groups) .

- Ventilation: Use fume hoods to avoid inhalation of volatile by-products (e.g., HI during reactions) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to validate conflicting reports on catalytic oxidation by-products of this compound?

Methodological Answer:

- Hypothesis Testing: Replicate reactions under reported conditions (e.g., Ce-MOF catalysts for oxidation to benzoic acid derivatives ).

- Analytical Triangulation: Use GC-MS, ¹H NMR, and IR to identify by-products (e.g., iodinated quinones or epoxides) .

- Statistical Analysis: Apply ANOVA to compare yield variances across studies; troubleshoot variables like catalyst loading or oxygen pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.